![molecular formula C15H18N2O3 B2548224 N-{[4-(モルホリン-4-カルボニル)フェニル]メチル}プロプ-2-エナミド CAS No. 2190254-96-5](/img/structure/B2548224.png)
N-{[4-(モルホリン-4-カルボニル)フェニル]メチル}プロプ-2-エナミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[[4-(Morpholine-4-carbonyl)phenyl]methyl]prop-2-enamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a morpholine ring, a phenyl group, and a prop-2-enamide moiety, making it a versatile molecule for chemical modifications and reactions.
科学的研究の応用
N-[[4-(Morpholine-4-carbonyl)phenyl]methyl]prop-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(Morpholine-4-carbonyl)phenyl]methyl]prop-2-enamide typically involves the following steps:
Formation of the Morpholine-4-carbonyl Intermediate: This step involves the reaction of morpholine with a suitable carbonyl compound, such as phosgene or an acid chloride, to form the morpholine-4-carbonyl derivative.
Attachment of the Phenyl Group: The morpholine-4-carbonyl intermediate is then reacted with a benzyl halide or a similar phenyl-containing compound to introduce the phenyl group.
Formation of the Prop-2-enamide Moiety: The final step involves the reaction of the phenylmethyl intermediate with acryloyl chloride or a similar reagent to form the prop-2-enamide moiety.
Industrial Production Methods
Industrial production of N-[[4-(Morpholine-4-carbonyl)phenyl]methyl]prop-2-enamide may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. Common reagents and catalysts used in these processes include palladium catalysts for coupling reactions and various solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
N-[[4-(Morpholine-4-carbonyl)phenyl]methyl]prop-2-enamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
作用機序
The mechanism of action of N-[[4-(Morpholine-4-carbonyl)phenyl]methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
N-[[4-(Morpholine-4-carbonyl)phenyl]methyl]prop-2-enamide can be compared with similar compounds, such as:
N-[[4-(Morpholine-4-carbonyl)phenyl]methyl]prop-2-enoic acid: Similar structure but with a carboxylic acid group instead of an amide.
N-[[4-(Morpholine-4-carbonyl)phenyl]methyl]prop-2-enamine: Similar structure but with an amine group instead of an amide.
N-[[4-(Morpholine-4-carbonyl)phenyl]methyl]prop-2-enol: Similar structure but with an alcohol group instead of an amide.
特性
IUPAC Name |
N-[[4-(morpholine-4-carbonyl)phenyl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-2-14(18)16-11-12-3-5-13(6-4-12)15(19)17-7-9-20-10-8-17/h2-6H,1,7-11H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQRGYFQJVONJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC=C(C=C1)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-Bromophenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethanone](/img/structure/B2548146.png)
![N-(2-Furan-2-yl-8-hydroxy-6-m-tolyloxy-hexahydro-pyrano[3,2-d][1,3]dioxin-7-yl)-acetamide](/img/structure/B2548147.png)
![6-Chloro-5-fluorobenzo[d]thiazol-2-amine](/img/structure/B2548148.png)
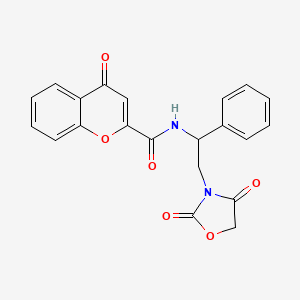
![N-[(1-benzylindol-3-yl)methyl]pyridin-3-amine](/img/structure/B2548151.png)
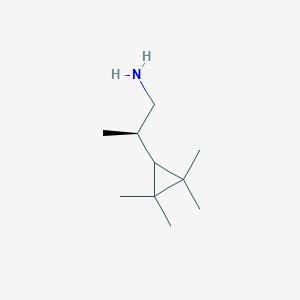
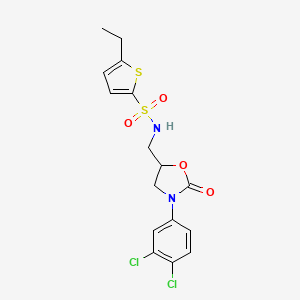
![6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2548154.png)
![1-((4-((4-methoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-2-ol](/img/structure/B2548155.png)
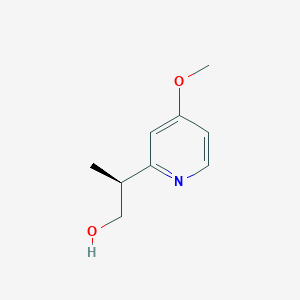
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide](/img/structure/B2548157.png)
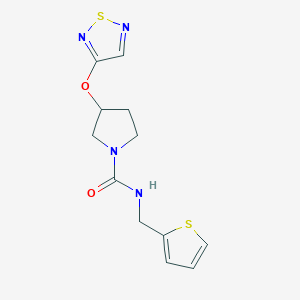
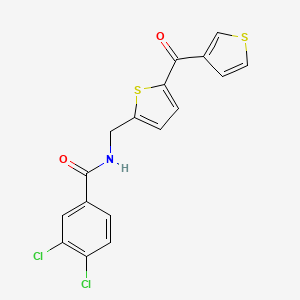
![3-[4-(5-methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine](/img/structure/B2548164.png)
